
6-O-phosphonato-L-tagatose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keto-L-tagatose 6-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of keto-L-tagatose 6-phosphate; major species at pH 7.3. It is a conjugate base of a keto-L-tagatose 6-phosphate. It is an enantiomer of a keto-D-tagatose 6-phosphate(2-).
Scientific Research Applications
Fungicidal Agrochemical
- Application : 6-O-Phosphonato-L-Tagatose, specifically d-tagatose, exhibits potential as a safe, natural fungicidal agrochemical. It controls a range of plant diseases, particularly downy mildews.
- Mode of Action : Its effectiveness is attributed to inhibiting the phosphorylation of d-fructose, which is crucial in the metabolism of fungi and oomycetes. This inhibition blocks essential developmental processes in pathogens.
- Source : (Mochizuki et al., 2020).
Enzymatic Biosynthesis
- Application : The enzyme GatZ, involved in d-tagatose metabolism, facilitates the biosynthesis of tagatose from maltodextrin. This showcases a potential application in rare sugar bioproduction.
- Enzyme Characteristics : GatZ operates optimally at 70 °C and pH 8.0, highlighting its potential industrial application.
- Source : (Dai et al., 2020).
Structural Insights for Biotransformation
- Application : The structural analysis of Tagatose-1,6-bisphosphate Aldolase (TBPA) offers insights for its modification and use in biotransformation chemistry.
- Active Site Analysis : The TBPA active site is more open compared to related enzymes, suggesting its suitability for accommodating a wider range of substrates.
- Source : (Hall et al., 2002).
Rare Sugar Production
- Application : L-Arabinose isomerase from Bacillus stearothermophilus can be used for d-tagatose production, highlighting an application in creating low-calorie sweeteners.
- Enzyme Properties : It operates best at 65 degrees Celsius and pH 7.5, with a significant bioconversion yield of D-galactose to D-tagatose.
- Source : (Cheng et al., 2010).
Sweetener Production and Biotechnological Processes
- Application : D-Tagatose serves as a low-calorie sweetener and has diverse applications in food, cosmetics, and pharmaceuticals.
- Biocatalyst Application : L-Arabinose isomerase is often utilized for its production due to its feasibility with d-galactose as a substrate.
- Source : (Oh, 2007).
Nutraceutical and Dietary Supplement Applications
- Application : D-Tagatose, a ketohexose, is used as a functional sweetener in foods and supplements due to its low-calorie profile and sweet flavor.
- GRAS Status : It is recognized as safe and can be used in various formulations, highlighting its potential in health-related applications.
- Source : (Manzo et al., 2019).
Antidiabetic and Obesity Control Applications
- Application : Tagatose shows potential as an antidiabetic and obesity control drug, undergoing clinical trials for its efficacy.
- Mechanism of Action : It impacts postprandial hyperglycemia and hyperinsulinemia, indicating its therapeutic potential.
- Source : (Lu et al., 2007).
Properties
Molecular Formula |
C6H11O9P-2 |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6+/m0/s1 |
InChI Key |
GSXOAOHZAIYLCY-HCWXCVPCSA-L |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



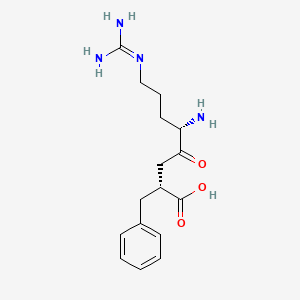
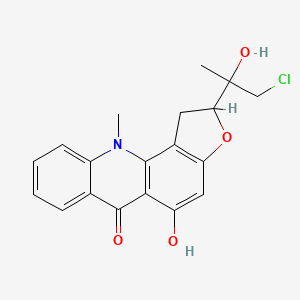
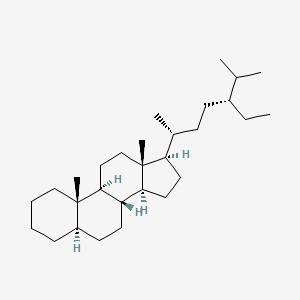
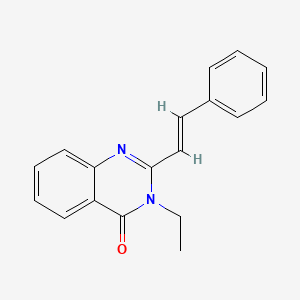
![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)
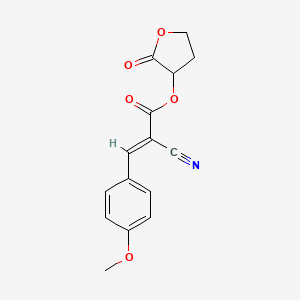
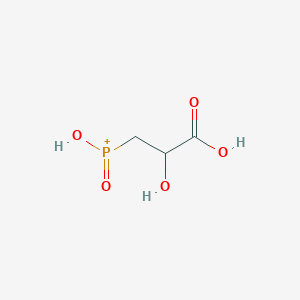



![(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1231066.png)
